molecular formula C17H21N3O2 B2977060 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide CAS No. 1252916-91-8

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B2977060
CAS No.: 1252916-91-8
M. Wt: 299.374
InChI Key: XGNTXZAPVXAXEB-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide, also known as DPA-714, is a novel ligand that selectively targets the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. Recent studies have shown that TSPO is also involved in neuroinflammation and neurodegeneration, making it a promising target for the development of new drugs for the treatment of neurological disorders.

Mechanism of Action

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide binds selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain in response to neuroinflammation. By targeting TSPO, this compound can be used to visualize and quantify neuroinflammation in vivo, making it a valuable tool for the diagnosis and monitoring of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for TSPO, with a dissociation constant (Kd) of 7.6 nM. In addition to its imaging applications, this compound has also been studied for its potential neuroprotective effects. Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, and may have therapeutic potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is its high selectivity for TSPO, which allows for specific targeting of neuroinflammation. However, one limitation of this compound is its relatively short half-life, which can limit its utility in longitudinal studies. Additionally, this compound is not suitable for use in humans due to its low blood-brain barrier permeability.

Future Directions

Future research on 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide will likely focus on improving its pharmacokinetic properties and developing new imaging agents that can target TSPO with higher specificity and sensitivity. There is also potential for the development of new drugs based on the structure of this compound that can target TSPO for the treatment of neurological disorders. Finally, further research is needed to fully understand the role of TSPO in neuroinflammation and neurodegeneration, and how targeting TSPO can be used to develop new therapies for these conditions.

Synthesis Methods

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide involves several steps, starting with the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate to form 3-(3,4-dimethylphenyl)-3-oxopropanenitrile. This intermediate is then reacted with hydrazine hydrate to form 3-(3,4-dimethylphenyl)-6-hydrazinylpyridazine-1(2H)-one, which is then acetylated with isopropyl acetate to form this compound.

Scientific Research Applications

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has been extensively studied for its potential applications in the diagnosis and treatment of neurological disorders. One of the most promising applications is in the imaging of neuroinflammation using positron emission tomography (PET). PET imaging with this compound has been shown to be a reliable and sensitive method for detecting neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11(2)18-16(21)10-20-17(22)8-7-15(19-20)14-6-5-12(3)13(4)9-14/h5-9,11H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNTXZAPVXAXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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